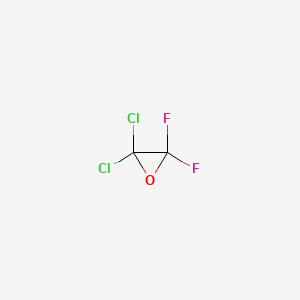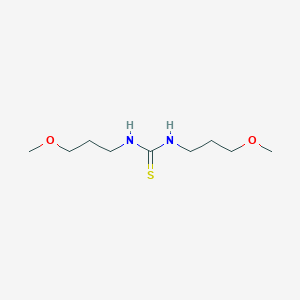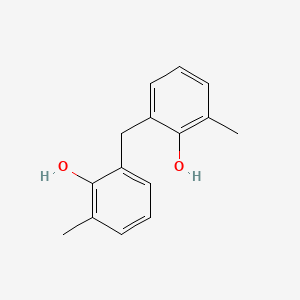
2,2'-Methanediylbis(6-methylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Methanediylbis(6-methylphenol) is an organic compound with the molecular formula C15H16O2. It is known for its unique structure, which consists of two 6-methylphenol units connected by a methylene bridge. This compound is used in various industrial applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methanediylbis(6-methylphenol) typically involves the reaction of 6-methylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between the two phenol units. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 2,2’-Methanediylbis(6-methylphenol) is often carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through various techniques such as distillation or crystallization to obtain the final product .
化学反応の分析
Types of Reactions
2,2’-Methanediylbis(6-methylphenol) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and halogenated phenols, depending on the type of reaction and the reagents used .
科学的研究の応用
2,2’-Methanediylbis(6-methylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential effects on biological systems, including its antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of polymers, resins, and other industrial materials
作用機序
The mechanism of action of 2,2’-Methanediylbis(6-methylphenol) involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. The pathways involved include the inhibition of lipid peroxidation and the enhancement of cellular antioxidant defenses .
類似化合物との比較
Similar Compounds
- 2,2’-Methylenebis(4,6-dimethylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 4,4’-Methylenebis(2-methylphenol)
Uniqueness
2,2’-Methanediylbis(6-methylphenol) is unique due to its specific structure and the presence of methyl groups at the 6-position of the phenol rings. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
特性
CAS番号 |
13747-35-8 |
|---|---|
分子式 |
C15H16O2 |
分子量 |
228.29 g/mol |
IUPAC名 |
2-[(2-hydroxy-3-methylphenyl)methyl]-6-methylphenol |
InChI |
InChI=1S/C15H16O2/c1-10-5-3-7-12(14(10)16)9-13-8-4-6-11(2)15(13)17/h3-8,16-17H,9H2,1-2H3 |
InChIキー |
XACVRCGRFRDJTE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CC2=CC=CC(=C2O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


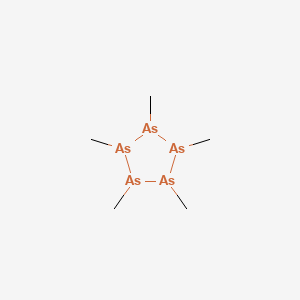
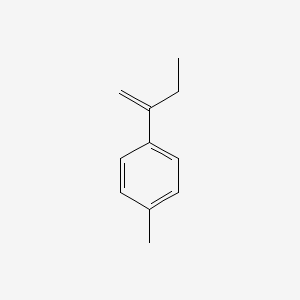

![Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate](/img/structure/B14705731.png)
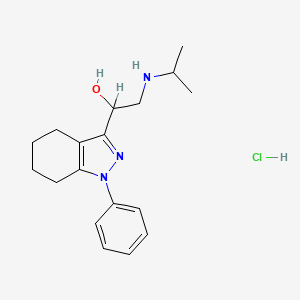
![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)
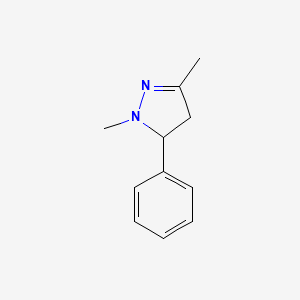
![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
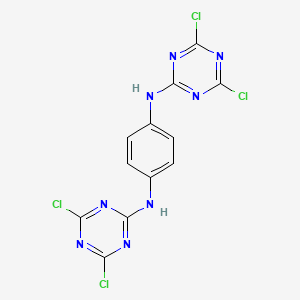
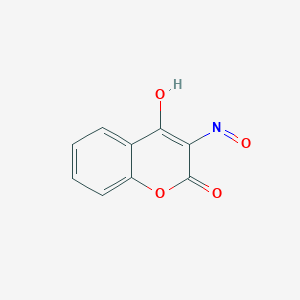
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)
